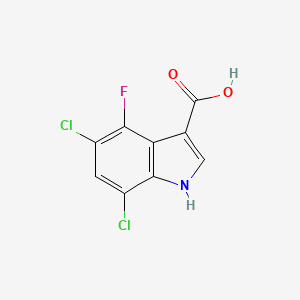

5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4Cl2FNO2 |

|---|---|

Molecular Weight |

248.03 g/mol |

IUPAC Name |

5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C9H4Cl2FNO2/c10-4-1-5(11)8-6(7(4)12)3(2-13-8)9(14)15/h1-2,13H,(H,14,15) |

InChI Key |

IABCULVURXYWAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C(=CN2)C(=O)O)C(=C1Cl)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of an indole precursor followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents such as sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds related to 5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogues derived from indole structures have been tested for their antitumor properties, showing promising results against K-Ras mutant tumor cells. The presence of specific substituents on the indole core is critical for enhancing antitumor activity, with modifications at positions 5 and 6 being particularly well-tolerated .

HIV Integrase Inhibition

Recent studies have identified indole derivatives as potential inhibitors of HIV-1 integrase. The binding conformation analysis revealed that the indole core and carboxyl group chelate magnesium ions within the active site of the integrase, indicating that similar compounds could be developed for antiviral therapies . The structure-activity relationship (SAR) studies suggest that modifications to the indole structure can enhance inhibitory effects, making it a promising scaffold for further drug development.

Synthetic Methodologies

Synthesis of Indole Derivatives

The synthesis of this compound involves several chemical reactions, including condensation and cyclization processes. The compound can be synthesized from readily available starting materials through multi-step synthetic routes. For example, the synthesis begins with the reaction of 3,5-dichloroaniline followed by a series of transformations to yield the desired carboxylic acid .

Library Development

The compound serves as a building block for creating libraries of indole-fused compounds with diverse biological activities. By varying substituents on the indole ring, researchers can explore a wide range of pharmacological profiles. This approach has been utilized to develop novel compounds with enhanced selectivity and potency against specific biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5,7-Dichloroindole-2-carboxylic Acid

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Chlorine at position 7; methyl group at position 3; carboxylic acid at position 2.

- Key Differences : The methyl group at position 3 increases lipophilicity compared to the fluorine-substituted target compound. However, the absence of a 5-chloro substituent and the carboxylic acid at position 2 may limit its electronic effects and binding versatility .

- Safety : Requires stringent handling precautions due to halogen content, including respiratory protection and avoidance of skin contact .

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Structure: Fluorine at position 5; carboxamide group at position 2 linked to a benzophenone moiety.

- Key Differences: The carboxamide group introduces hydrogen-bonding capacity distinct from the carboxylic acid in the target compound. However, the lack of chlorine substituents reduces halogen-bonding interactions .

- Synthesis: Prepared via refluxing ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO, yielding 37.5% .

Halogenation and Electronic Effects

5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5e)

- Structure : Fluorine at position 5; triazole-ethyl substituent at position 3.

- Key Differences : The triazole group introduces a polar, heterocyclic moiety that enhances solubility and metal-coordination capacity. The absence of chlorine substituents reduces molecular weight and halogen-related steric effects compared to the target compound .

7-Methoxy-1H-indole-3-carboxylic Acid

- Structure : Methoxy group at position 7; carboxylic acid at position 3.

- Key Differences : The electron-donating methoxy group contrasts with the electron-withdrawing halogens in the target compound, altering electronic density and reactivity. This may reduce oxidative stability but improve solubility in polar solvents .

Research Findings and Implications

- Biological Relevance : Fluorine and chlorine atoms in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors . The carboxylic acid group at position 3 could mimic natural substrates in metabolic pathways.

- Safety Considerations : Similar to 7-chloro-3-methyl-1H-indole-2-carboxylic acid, the target compound likely requires precautions against inhalation and skin contact due to halogen content .

Biological Activity

5,7-Dichloro-4-fluoro-1H-indole-3-carboxylic acid (DCFICA) is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C10H6Cl2FNO2

Molecular Weight: 248.07 g/mol

IUPAC Name: this compound

The structure of DCFICA features a carboxylic acid functional group, which is crucial for its biological activity. The presence of chlorine and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

DCIFCA can be synthesized through various methods, typically involving the chlorination and fluorination of indole derivatives followed by carboxylation. One common synthetic route includes:

- Starting Material: 4-fluoroindole.

- Chlorination: Using chlorine gas or a chlorinating agent.

- Carboxylation: Employing carbon dioxide under high pressure in the presence of a catalyst.

This multi-step synthesis allows for the introduction of functional groups that enhance biological activity.

Antimicrobial Properties

DCFICA has shown promising antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, DCFICA exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Bacillus subtilis | 32 |

| Escherichia coli | 128 |

Anticancer Potential

Research has indicated that DCFICA may possess anticancer properties. In vitro studies demonstrated that DCFICA inhibited the proliferation of HeLa cells (cervical cancer cell line) with an IC50 value of approximately 25 µM . The compound was found to induce apoptosis in these cells, suggesting a potential mechanism for its anticancer activity.

The mechanism by which DCFICA exerts its biological effects involves interaction with specific cellular targets:

- Enzyme Inhibition: DCFICA may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Receptor Modulation: The compound could modulate receptor activities, impacting signal transduction pathways crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DCFICA against multi-drug resistant strains. The results indicated that DCFICA not only inhibited growth but also showed synergistic effects when combined with standard antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Anticancer Activity

In a preclinical trial involving mice implanted with tumor cells, administration of DCFICA resulted in significant tumor size reduction compared to controls. Histological analysis revealed increased apoptosis and decreased cell proliferation in tumor tissues treated with DCFICA .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-dichloro-4-fluoro-1H-indole-3-carboxylic acid, considering halogenation strategies and protecting group chemistry?

- Methodological Answer : The synthesis of halogenated indole derivatives often involves sequential halogenation and carboxylation steps. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures under reflux, as demonstrated in the synthesis of structurally related indole derivatives, can be adapted . Protecting groups (e.g., methyl esters) may be employed to prevent unwanted side reactions during halogenation. Post-synthesis purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : 1H, 13C, and 19F NMR can confirm substitution patterns and fluorine integration. For example, 19F NMR is essential for verifying fluorine positioning in the indole scaffold .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- Chromatography : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress, while HPLC quantifies purity .

Q. What are the key stability considerations for this compound under various storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature variations. While direct data on this compound is limited, structurally similar indole derivatives show sensitivity to prolonged exposure to moisture and elevated temperatures. Storage in airtight containers at -20°C in desiccated environments is recommended .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen-bonding networks. For example, hydrogen-bond geometries (e.g., O1—H1⋯O2 interactions) can be analyzed using SHELXL for refinement . The SHELX suite is particularly robust for handling high-resolution data and twinned crystals, enabling precise determination of molecular packing .

Q. What strategies are effective in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Condensation Reactions : React the carboxylic acid group with amines or alcohols to form amides or esters. For example, acetic acid reflux with sodium acetate facilitates condensation with thiazole derivatives .

- Electrophilic Substitution : Introduce additional substituents via Friedel-Crafts alkylation or halogenation, leveraging the electron-deficient indole core .

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity and spectroscopic properties of the indole scaffold?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases the acidity of adjacent protons (e.g., NH in indole), altering reactivity in nucleophilic substitutions. Chlorine’s inductive effect stabilizes the carboxylate group, impacting solubility and pKa .

- Spectroscopic Signatures : Fluorine’s deshielding effect in 19F NMR and chlorine’s isotopic patterns in mass spectrometry provide diagnostic markers for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.